6-Methyl-1-(pentan-2-yl)-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
- Its chemical structure consists of a pyrimido[5,4-e][1,2,4]triazine core with a methyl group (CH₃) at position 6, a phenyl group (C₆H₅) at position 3, and a pentan-2-yl group (C₅H₁₁) attached to one of the nitrogen atoms.
- The compound’s systematic name is quite a mouthful, but its structure is intriguing due to its fused ring system and substituents.
6-Methyl-1-(pentan-2-yl)-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: is a mouthful, so let’s break it down. This compound belongs to the class of , which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 6-methyluracil (a pyrimidine derivative) with hydrazine hydrate to form the corresponding 6-methyl-1,2,4,5-tetrazine. Subsequent reactions introduce the phenyl and pentan-2-yl groups.
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: As a 1,3,5-triazine derivative, this compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents involved.
Scientific Research Applications
Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Its unique structure may find applications in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, detailed information about the specific molecular targets and pathways of this compound’s effects is scarce. Further research is needed to elucidate its mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-1-pentan-2-yl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C17H19N5O2/c1-4-8-11(2)22-15-13(16(23)21(3)17(24)19-15)18-14(20-22)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 |
InChI Key |
DLMZIDKQBQUGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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